![molecular formula C19H15F3N2O2 B5665247 2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)
2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one
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Overview
Description
This compound belongs to a class of heterocyclic compounds, specifically pyridazinones, known for their diverse biological activities and applications in drug design and agricultural products. Its structure includes a pyridazinone core, trifluoromethyl groups, and phenoxy linkages, which contribute to its chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, Sibgatulin et al. (2005) described a convenient two-step synthesis of 4-CF3-(2H)-pyridazin-3-ones starting from methyl 3,3,3-trifluoropyruvate, highlighting the versatility of pyridazinone synthesis (Sibgatulin, Volochnyuk, & Kostyuk, 2005).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been extensively studied using techniques like X-ray crystallography, NMR, and DFT calculations. For instance, the work by Hamdi Hamid Sallam et al. (2021) on a related pyridazinone compound provided insights into the molecular geometry, confirming the structure through spectroscopic techniques and X-ray diffraction (Sallam et al., 2021).
properties
IUPAC Name |
2-methyl-6-[3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-24-18(25)9-8-17(23-24)14-5-2-4-13(10-14)12-26-16-7-3-6-15(11-16)19(20,21)22/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOVUSJUNKHQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC(=C2)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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